2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
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Overview
Description
2-Piperidin-2-yl-1H-benzimidazole dihydrochloride is a heterocyclic compound that features a benzimidazole core fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-2-yl-1H-benzimidazole dihydrochloride typically involves the reaction of a substituted benzimidazole with a piperidine derivative. One common method involves the protection of the piperidine nitrogen, followed by a substitution reaction with a benzimidazole derivative . The reaction conditions often include the use of solvents such as pyridine and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-2-yl-1H-benzimidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Pyridine, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Piperidin-2-yl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride
Uniqueness
2-Piperidin-2-yl-1H-benzimidazole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a piperidine ring allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-piperidin-2-yl-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMSZBASKAWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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